molecular formula C7H12O2 B3040457 Methyl 4-methyl-2-pentenoate CAS No. 20515-15-5

Methyl 4-methyl-2-pentenoate

Cat. No.: B3040457
CAS No.: 20515-15-5
M. Wt: 128.17 g/mol
InChI Key: YVOAQDZUARKSRL-SNAWJCMRSA-N
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Description

. It is a methyl ester derivative of 4-methyl-2-pentenoic acid and is characterized by its fruity odor. This compound is used in various chemical reactions and has applications in different scientific fields.

Biochemical Analysis

Biochemical Properties

Methyl 4-methyl-2-pentenoate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to act as a chain transfer agent during polymerization reactions, which involves interactions with catalysts such as Ru(II) complexes . Additionally, this compound can undergo amidation reactions, indicating its reactivity with formamide and other amides . These interactions highlight the compound’s versatility in biochemical processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its role as a chain transfer agent suggests that it can affect polymerization processes within cells, potentially impacting the synthesis of biopolymers and other macromolecules . Furthermore, its reactivity with amides may influence cellular metabolic pathways, altering the production and degradation of key metabolites.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes and proteins, modulating their activity through inhibition or activation. For instance, its role in polymerization reactions suggests that it can interact with catalytic sites on enzymes, influencing the rate and outcome of these reactions . Additionally, this compound may affect gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that the compound can undergo photochemical reactions, leading to the formation of adducts and other derivatives . These changes can impact its long-term effects on cellular function, as the degradation products may have different biochemical properties and activities.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects by modulating specific biochemical pathways. At high doses, it may cause toxic or adverse effects, potentially disrupting cellular function and leading to detrimental outcomes . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization. It can be metabolized through oxidation and reduction reactions, leading to the formation of various metabolites . These metabolic pathways are essential for understanding the compound’s role in cellular metabolism and its impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for elucidating the compound’s effects on cellular function and its potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s role in cellular processes and its potential impact on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-methyl-2-pentenoate can be synthesized through several methods. One common method involves the esterification of 4-methyl-2-pentenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as distillation to purify the final product and remove any unreacted starting materials or by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methyl-2-pentenoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-methyl-2-pentenoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances and flavoring agents due to its fruity odor.

Comparison with Similar Compounds

Methyl 4-methyl-2-pentenoate can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific structure, which includes a double bond and a methyl group at the 4-position. This structure imparts distinct chemical properties and reactivity compared to other esters .

Properties

IUPAC Name

methyl (E)-4-methylpent-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-6(2)4-5-7(8)9-3/h4-6H,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOAQDZUARKSRL-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901347501
Record name Methyl (2E)-4-methyl-2-pentenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20515-15-5, 50652-78-3
Record name Methyl (2E)-4-methyl-2-pentenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-methyl-2-pentenoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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